molecular formula C19H20F3NO4 B2357462 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1798523-92-8

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2357462
CAS RN: 1798523-92-8
M. Wt: 383.367
InChI Key: MCOFZXOGMQVPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethoxy)benzamide, commonly known as TAK-659, is a small molecule inhibitor developed by Takeda Pharmaceuticals for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Scientific Research Applications

Inhibition of Stearoyl-CoA Desaturase-1

Research has indicated the potential of related compounds in the inhibition of Stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. For example, a study reported the identification of a potent SCD-1 inhibitor, demonstrating significant effects on plasma desaturation index in mice, suggesting implications for metabolic disorder treatments (Uto et al., 2009).

Catalysis in Organic Synthesis

Another area of application is in catalysis, where compounds of a similar framework have been used in the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, showcasing their utility in organic synthesis (Wang & Widenhoefer, 2004).

Development of Magnets

Compounds with similar structures have been utilized in designing single-molecule and single-chain magnets, indicating their importance in the development of new materials for technological applications (Costes, Vendier, & Wernsdorfer, 2010).

Organogels and Material Science

Research into perylenetetracarboxylic diimides substituted with hydrophobic and/or hydrophilic groups, including compounds with hydroxyethoxy components, has led to the development of organogels with potential applications in material science due to their fluorescent properties and the ability to form J- and H-type aggregates (Wu et al., 2011).

Photosensitive Polymers

The synthesis and characterization of photosensitive polymers based on poly(benzoxazole) precursors, including those derived from compounds with hydroxyethoxy and benzamide functionalities, have shown promising results for applications in photoresist materials for advanced lithography (Ebara, Shibasaki, & Ueda, 2003).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO4/c1-13-2-4-14(5-3-13)17(26-11-10-24)12-23-18(25)15-6-8-16(9-7-15)27-19(20,21)22/h2-9,17,24H,10-12H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOFZXOGMQVPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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